molecular formula C9H16O3 B1626863 1,5-Dioxaspiro[5.5]undecan-9-ol CAS No. 76626-10-3

1,5-Dioxaspiro[5.5]undecan-9-ol

Cat. No. B1626863
CAS RN: 76626-10-3
M. Wt: 172.22 g/mol
InChI Key: ZFWZLNKEOHMKMN-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undecan-9-ol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It is a derivative of the 1,5-Dioxaspiro[5.5]undecane family .


Molecular Structure Analysis

The molecular structure of 1,5-Dioxaspiro[5.5]undecan-9-ol involves a spirocyclic structure, which is a cyclic compound in which two rings share a single atom . The stability and intermolecular interaction topologies of similar compounds have been explored using supersonic-jet Fourier transform microwave spectroscopy and theoretical calculations .

properties

IUPAC Name

1,5-dioxaspiro[5.5]undecan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWZLNKEOHMKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCC(CC2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506731
Record name 1,5-Dioxaspiro[5.5]undecan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dioxaspiro[5.5]undecan-9-ol

CAS RN

76626-10-3
Record name 1,5-Dioxaspiro[5.5]undecan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WD Oosterbaan, PCM van Gerven… - European Journal of …, 2003 - Wiley Online Library
We describe the syntheses and properties of five semi‐rigid donor−(σ‐bridge)−acceptor (D−σ−A) compounds. These compounds, which are candidates for incorporation in materials, …
AA Warkentin - 2011 - search.proquest.com
The discovery of new activation modes is vital to the continuing importance of chemical synthesis to applications valued in medical and industrial settings. The use of small organic …
Number of citations: 0 search.proquest.com
A Mastracchio - 2010 - search.proquest.com
The design and development of singly occupied molecular orbital (SOMO) activation is described. This new mode of organocatalytic activation is founded upon the mechanistic …
Number of citations: 0 search.proquest.com

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